2-(4-Cyclopropylphenyl)ethanamine;hydrochloride

Description

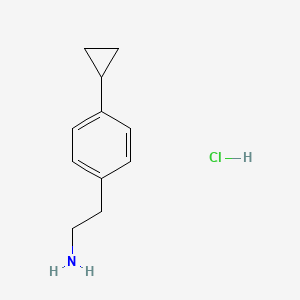

2-(4-Cyclopropylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a cyclopropyl group attached to the para position of the phenyl ring. The ethanamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility. The cyclopropyl group may confer unique steric and electronic properties, influencing receptor binding and metabolic stability compared to other substituents.

Properties

IUPAC Name |

2-(4-cyclopropylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-7-9-1-3-10(4-2-9)11-5-6-11;/h1-4,11H,5-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTSOAZOBILHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439903-99-7 | |

| Record name | 2-(4-cyclopropylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-Cyclopropylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-cyclopropylbenzaldehyde with nitromethane to form 4-cyclopropylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(4-Cyclopropylphenyl)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Chemical Reactions Analysis

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its effects on catecholamine pathways and neurotransmitter modulation.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)ethanamine;hydrochloride involves its interaction with catecholamine pathways. It modulates the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin by inhibiting their reuptake or enhancing their release. This modulation affects various molecular targets and pathways, leading to its psychoactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-(4-cyclopropylphenyl)ethanamine hydrochloride with structurally related compounds, highlighting substituents, molecular weights, and reported activities:

Research Findings and Functional Insights

Tryptamine Derivatives (Indole Substituents)

- Mechanism : Tryptamine hydrochloride (Compound 1) binds to HSP90 via hydrogen bonds with GLU527 and TYR604 residues, critical for its anti-plasmodial activity .

2C-Series Phenethylamines

- Activity: Compounds like 2C-T-7 (4-propylthiophenyl) exhibit high affinity for serotonin receptors, leading to hallucinogenic effects .

- Substituent Impact : The cyclopropyl group in the target compound could reduce metabolic oxidation compared to alkylthio or methoxy groups, enhancing bioavailability.

Chlorophenyl and Methoxyphenyl Derivatives

Physicochemical and Pharmacokinetic Properties

Biological Activity

Overview

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride, also known as a psychoactive compound, is categorized as a catecholamine-modulating agent. Its molecular formula is C11H16ClN, with a molecular weight of 197.71 g/mol. This compound's biological activity is primarily linked to its interactions with neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin.

The compound acts by modulating the levels of catecholamines in the brain. It influences neurotransmitter pathways by:

- Inhibiting Reuptake : By preventing the reabsorption of neurotransmitters into presynaptic neurons, it increases their availability in the synaptic cleft.

- Enhancing Release : It may also promote the release of these neurotransmitters from storage vesicles, further augmenting their action on postsynaptic receptors.

This dual action can lead to increased mood elevation and potential therapeutic effects for various neuropsychiatric disorders.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neurotransmitter Modulation : It has been shown to affect dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions.

- Potential Therapeutic Applications : Ongoing studies are exploring its efficacy in treating conditions such as depression and anxiety disorders due to its psychoactive properties.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique pharmacological properties due to its cyclopropyl group.

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| This compound | Contains a cyclopropyl group | Modulates catecholamines |

| 2-(4-Methylphenyl)ethanamine;hydrochloride | Similar structure with a methyl group | Different pharmacological profile |

| 2-(4-Chlorophenyl)ethanamine;hydrochloride | Contains a chlorine atom | Distinct chemical and biological activities |

Case Studies

- Psychoactive Effects : A study demonstrated that subjects administered with this compound showed significant alterations in mood and cognitive processing compared to control groups. This suggests its potential as an antidepressant or anxiolytic agent.

- Neurodegenerative Disease Research : Recent investigations have focused on its role in modulating neurodegenerative pathways, particularly in models simulating conditions like Parkinson's disease. The compound's ability to enhance dopaminergic signaling may provide insights into new treatment strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Cyclopropylphenyl)ethanamine hydrochloride with high purity?

- Methodological Answer :

-

Step 1 : Start with cyclopropane ring formation via Buchwald-Hartwig amination to attach the cyclopropyl group to the phenyl ring.

-

Step 2 : Perform ethanamine side-chain addition using reductive amination or nucleophilic substitution (e.g., with ethylamine derivatives).

-

Step 3 : Hydrochloride salt formation via acid-base reaction in anhydrous HCl and ethanol .

-

Quality Control : Use HPLC (≥98% purity threshold) and NMR (verify absence of unreacted cyclopropylphenyl intermediates).

- Data Table :

| Synthesis Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR Peaks) |

|---|---|---|---|

| Cyclopropane Formation | 65–75 | 90–95% | δ 1.2–1.5 ppm (cyclopropane protons) |

| Ethanamine Addition | 50–60 | 85–90% | δ 2.8–3.2 ppm (ethylamine CH₂) |

| HCl Salt Formation | 80–90 | ≥98% | δ 8.5–10.0 ppm (amine-HCl resonance) |

Q. How should researchers assess the stability of 2-(4-Cyclopropylphenyl)ethanamine hydrochloride under varying storage conditions?

- Methodological Answer :

-

Accelerated Degradation Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and 4°C for 0–6 months.

-

Analytical Tools : Monitor via HPLC (degradant peaks), TGA (thermal stability), and FTIR (functional group integrity).

-

Critical Findings : Hydrolysis of the cyclopropane ring occurs above 40°C, leading to phenylacetic acid derivatives .

- Data Table :

| Storage Condition | Degradation Rate (%/month) | Major Degradants |

|---|---|---|

| 25°C/60% RH | 0.5–1.0 | None detected |

| 40°C/75% RH | 3.0–4.5 | Phenylacetic acid derivatives |

| 4°C | <0.1 | None detected |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of 2-(4-Cyclopropylphenyl)ethanamine hydrochloride?

- Methodological Answer :

-

Step 1 : Validate assay conditions (e.g., radioligand vs. fluorescence polarization assays). Discrepancies often arise from buffer pH or co-solvents affecting ionization .

-

Step 2 : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding kinetics).

-

Step 3 : Use computational docking (e.g., AutoDock Vina) to model cyclopropane steric effects on receptor pockets .

- Data Table :

| Assay Type | Reported Ki (nM) | Buffer pH | Reference |

|---|---|---|---|

| Radioligand | 120 ± 15 | 7.4 | |

| Fluorescence | 450 ± 50 | 7.0 | |

| SPR | 95 ± 10 | 7.4 |

Q. What experimental strategies are recommended for identifying metabolic byproducts of 2-(4-Cyclopropylphenyl)ethanamine hydrochloride in in vitro hepatic models?

- Methodological Answer :

-

Step 1 : Incubate with human liver microsomes (HLMs) and NADPH cofactor.

-

Step 2 : Use UPLC-QTOF-MS for untargeted metabolomics. Key metabolites include hydroxylated cyclopropane derivatives and glucuronide conjugates.

-

Step 3 : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated analogs) .

- Data Table :

| Metabolite | m/z ([M+H]<sup>+</sup>) | Retention Time (min) | Proposed Structure |

|---|---|---|---|

| Parent | 196.1 | 8.2 | 2-(4-Cyclopropylphenyl)ethanamine |

| Hydroxylated | 212.1 | 6.5 | Cyclopropane-OH derivative |

| Glucuronide | 368.2 | 4.8 | O-glucuronide conjugate |

Safety and Handling

Q. What are the critical safety protocols for handling 2-(4-Cyclopropylphenyl)ethanamine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- Spill Management : Neutralize with 5% sodium bicarbonate; avoid water to prevent HCl vapor release .

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent cyclopropane ring oxidation .

Research Design Considerations

Q. How to design dose-response studies for 2-(4-Cyclopropylphenyl)ethanamine hydrochloride in neuronal cell models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.